molecular formula C22H22N3O2+ B11707477 1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium

1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium

Cat. No.: B11707477
M. Wt: 360.4 g/mol
InChI Key: OINOSRIWMNFNIN-OEAKJJBVSA-O
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Description

1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound known for its unique chemical structure and propertiesIts structure includes a pyridinium core, which is a positively charged nitrogen-containing heterocycle, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyridine derivative with dibenzylcarbamoyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to oximation using hydroxylamine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium derivatives and heterocyclic compounds with comparable structures. Examples are:

Uniqueness

1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22N3O2+

Molecular Weight

360.4 g/mol

IUPAC Name

N,N-dibenzyl-2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide

InChI

InChI=1S/C22H21N3O2/c26-22(18-24-13-7-12-21(15-24)14-23-27)25(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-15H,16-18H2/p+1/b23-14+

InChI Key

OINOSRIWMNFNIN-OEAKJJBVSA-O

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C[N+]3=CC=CC(=C3)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C[N+]3=CC=CC(=C3)C=NO

Origin of Product

United States

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